Mannohexaose Mannohexaose Beta-D-Manp-(1->4)-beta-D-Manp-(1->4)-beta-D-Manp-(1->4)-beta-D-Manp-(1->4)-beta-D-Manp-(1->4)-D-Manp is a mannohexaose and a (1->4)-beta-D-mannooligosaccharide.
Brand Name: Vulcanchem
CAS No.: 70281-36-6
VCID: VC2577382
InChI: InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+/m1/s1
SMILES: C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
Molecular Formula: C36H62O31
Molecular Weight: 990.9 g/mol

Mannohexaose

CAS No.: 70281-36-6

Cat. No.: VC2577382

Molecular Formula: C36H62O31

Molecular Weight: 990.9 g/mol

* For research use only. Not for human or veterinary use.

Mannohexaose - 70281-36-6

Specification

CAS No. 70281-36-6
Molecular Formula C36H62O31
Molecular Weight 990.9 g/mol
IUPAC Name (2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+/m1/s1
Standard InChI Key OCIBBXPLUVYKCH-KKQGKRJZSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
SMILES C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O

Introduction

Chemical Structure and Physical Properties

Mannohexaose is a linear oligosaccharide consisting of six mannose units linked by β-(1→4) glycosidic bonds. The full chemical name is beta-D-manno-hexopyranosyl-(1->4)-beta-D-manno-hexopyranosyl-(1->4)-beta-D-manno-hexopyranosyl-(1->4)-beta-D-manno-hexopyranosyl-(1->4)-beta-D-manno-hexopyranosyl-(1->4)-D-manno-hexopyranose . Its structure can be abbreviated as Man(b1-4)Man(b1-4)Man(b1-4)Man(b1-4)Man(b1-4)Man .

The key physical and chemical properties of mannohexaose are summarized in Table 1:

PropertyValue
CAS Number70281-36-6
Molecular FormulaC36H62O31
Molecular Weight990.9 g/mol
Physical FormPowder
Purity> 95%
Stability> 2 years under recommended storage conditions
Storage TemperatureAmbient
Shipping TemperatureAmbient

Table 1: Physical and chemical properties of mannohexaose

The compound exists as a white powder and demonstrates good stability at ambient temperature, maintaining its structural integrity for over two years when stored under recommended conditions .

Production and Synthesis Methods

Enzymatic Production

The commercial production of mannohexaose primarily involves controlled enzymatic hydrolysis of mannan . This method takes advantage of specific glycoside hydrolases that can cleave the glycosidic bonds of longer mannan polymers in a controlled manner to yield mannohexaose with high purity.

Chemical Synthesis

Beyond enzymatic production, research has focused on developing chemical synthesis routes for mannohexaose variants. Notably, researchers have reported the convergent synthesis of β-(1→3)-mannohexaose through a block route involving the coupling of two trisaccharides . This represents a significant advancement in carbohydrate chemistry, as the synthesis of complex oligosaccharides with precise linkage patterns remains challenging.

Biological Significance and Enzymatic Interactions

Substrate for Glycoside Hydrolases

Mannohexaose serves as a substrate for endo-1,4-β-mannanase enzymes, which are involved in the breakdown of plant cell wall components . These enzymes play crucial roles in various biological processes including plant development, seed germination, and microbial degradation of plant material.

Enzyme Kinetics with Mannohexaose

Studies on thermophilic enzymes from Caldanaerobius polysaccharolyticus have revealed interesting kinetic properties with mannohexaose as a substrate. The Man5B enzyme exhibited substantially higher catalytic efficiency (kcat/Km) with mannohexaose compared to shorter mannooligosaccharides . Specifically, there was more than a 10-fold increase in catalytic efficiency when using mannohexaose compared to mannobiose, demonstrating the influence of substrate chain length on enzymatic activity .

This pattern of increased enzymatic efficiency with longer oligosaccharides suggests that the natural substrates for these enzymes are likely complex polysaccharides, and the multiple binding subsites in the enzyme active site are optimized for interaction with longer oligosaccharide chains.

Applications in Research

Plant Glycobiology and Cell Wall Research

Mannohexaose has been utilized in the development of oligosaccharide microarrays for plant glycobiology and cell wall research . These microarrays serve as powerful tools for high-throughput characterization of carbohydrate-binding proteins, including monoclonal antibodies and carbohydrate-binding modules. The well-defined structure of mannohexaose makes it an ideal component for such analytical platforms.

Protein-Carbohydrate Interaction Studies

Crystal structure studies have revealed important insights into how proteins interact with mannohexaose. Research on an oligopeptide ABC transport system bound to mannohexaose has provided molecular-level understanding of ligand recognition and binding mechanisms . These studies have shown how gene duplication in transport systems can increase dynamic range while maintaining ligand specificity, allowing bacteria to efficiently capture mannooligosaccharides from their environment across a wide range of concentrations .

Carbohydrate Binding Module Research

Mannohexaose has been used in studies of carbohydrate binding modules (CBMs), which are non-catalytic protein domains that bind to specific carbohydrate structures. For example, research on CBM family 29 complexed with mannohexaose has contributed to understanding how these protein domains recognize and interact with specific polysaccharide structures .

Engineering Enzymes for Mannooligosaccharide Production

Recent research has focused on engineering enzymes to optimize the production of specific mannooligosaccharides, including mannohexaose. Several approaches have been explored:

Mutation of β-mannanases

Researchers have engineered β-mannanase from Aspergillus niger through site-directed mutagenesis to alter product selectivity . By extending the substrate binding site through mutations of key tyrosine residues (Tyr42 and Tyr132 to glycine), they achieved a 42% improvement in the production yield of larger mannooligosaccharides including mannotetraose and mannopentaose .

Transglycosylation Approaches

Studies on transglycosylation using β-mannanase variants have demonstrated the potential for synthesizing novel mannooligosaccharides . For instance, the R171K/E205D variant of TrMan5A showed twice the propensity for transglycosylation compared to the wild-type enzyme, enabling more efficient production of allyl β-mannosides from mannotetraose .

Analytical Methods for Mannohexaose

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is commonly employed for the analysis of mannohexaose and other mannooligosaccharides . This technique provides high resolution and sensitivity for separating and quantifying complex mixtures of oligosaccharides, making it valuable for both research and quality control applications.

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